3-(2-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(2-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a thiazolidinone core, which is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-pyridinecarboxaldehyde and thiosemicarbazide. The reaction is usually carried out in the presence of a base such as sodium acetate in ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the pyridylmethylene group, potentially yielding dihydropyridine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it can inhibit the growth of cancer cells and reduce inflammation, suggesting potential therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(2-Chlorophenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(2-Chlorophenyl)-5-(2-pyridylmethylene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-(2-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its enhanced biological activity and stability. The presence of the pyridylmethylene group contributes to its unique electronic properties, making it more effective in its biological applications. Additionally, the thioxo group provides increased reactivity, allowing for a broader range of chemical modifications and applications.
Properties
Molecular Formula |
C15H9ClN2OS2 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9ClN2OS2/c16-11-6-1-2-7-12(11)18-14(19)13(21-15(18)20)9-10-5-3-4-8-17-10/h1-9H/b13-9- |
InChI Key |
LCGMNAPTXNITJO-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)Cl |
Origin of Product |
United States |
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